Cas no 1267142-44-8 (2-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid)

2-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid structure
1267142-44-8 structure
商品名:2-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid
CAS番号:1267142-44-8
MF:C10H14N2O2
メガワット:194.230362415314
MDL:MFCD19314778
CID:5364164
PubChem ID:82112079

2-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • Imidazo[1,2-a]pyridine-3-acetic acid, 5,6,7,8-tetrahydro-2-methyl-
    • 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-y l}acetic acid
    • 2-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid
    • MDL: MFCD19314778
    • インチ: 1S/C10H14N2O2/c1-7-8(6-10(13)14)12-5-3-2-4-9(12)11-7/h2-6H2,1H3,(H,13,14)
    • InChIKey: RDWRNTIYGWMKGI-UHFFFAOYSA-N
    • ほほえんだ: C12=NC(C)=C(CC(O)=O)N1CCCC2

2-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-8610349-0.1g
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid
1267142-44-8 95.0%
0.1g
$470.0 2025-02-21
Enamine
EN300-8610349-1.0g
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid
1267142-44-8 95.0%
1.0g
$1357.0 2025-02-21
Life Chemicals
F2185-0879-2.5g
2-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid
1267142-44-8 95%+
2.5g
$2464.0 2023-09-06
Life Chemicals
F2185-0879-1g
2-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid
1267142-44-8 95%+
1g
$1232.0 2023-09-06
Enamine
EN300-8610349-2.5g
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid
1267142-44-8 95.0%
2.5g
$2660.0 2025-02-21
Enamine
EN300-8610349-0.05g
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid
1267142-44-8 95.0%
0.05g
$315.0 2025-02-21
Life Chemicals
F2185-0879-0.25g
2-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid
1267142-44-8 95%+
0.25g
$1111.0 2023-09-06
Life Chemicals
F2185-0879-10g
2-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid
1267142-44-8 95%+
10g
$5174.0 2023-09-06
Aaron
AR0281VS-100mg
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid
1267142-44-8 95%
100mg
$672.00 2025-02-15
Enamine
EN300-8610349-10g
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid
1267142-44-8 95%
10g
$5837.0 2023-09-02

2-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid 関連文献

2-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acidに関する追加情報

Introduction to 2-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid (CAS No. 1267142-44-8)

2-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid, identified by the CAS number 1267142-44-8, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical framework and potential biological activities. This compound belongs to the imidazopyridine class, a heterocyclic scaffold that has been extensively explored for its pharmacological properties. The presence of a methyl group at the 2-position and an acetic acid moiety at the 3-position introduces specific functional groups that contribute to its reactivity and interaction with biological targets.

The imidazopyridine core is a privileged structure in medicinal chemistry, known for its ability to modulate various biological pathways. Specifically, derivatives of this scaffold have shown promise in the development of drugs targeting neurological disorders, inflammatory conditions, and even certain types of cancer. The acetic acid side chain not only provides a site for further chemical modification but also suggests potential for protease inhibition or receptor interaction. This dual functionality makes 2-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid a versatile intermediate in drug discovery.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to more efficiently identify and optimize compounds like 2-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid. Studies have demonstrated that the rigid imidazopyridine ring can serve as a scaffold for designing molecules with enhanced binding affinity to specific protein targets. For instance, modifications in this region have been linked to improved solubility and metabolic stability, critical factors for drug candidate progression.

In the context of current research, 2-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid has been investigated for its potential role in modulating enzyme activity. Specifically, its structural features are reminiscent of molecules that interact with cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. By leveraging computational modeling and structure-based drug design techniques, researchers have hypothesized that derivatives of this compound could exhibit COX inhibition without the side effects associated with non-selective COX inhibitors.

Moreover, the acetic acid moiety at the 3-position of the imidazopyridine ring suggests potential applications in chelation therapy or as a prodrug precursor. Acetic acid derivatives are well-known for their ability to enhance oral bioavailability and metabolic stability upon further chemical modification. This has led to interest in exploring 2-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid as a lead compound for developing novel therapeutic agents.

Another area of interest is the synthesis of analogs that retain the core imidazopyridine structure but incorporate additional functional groups to enhance specific biological activities. For example, introducing fluorine atoms or other halogenated substituents can improve metabolic stability and binding affinity. Such modifications are often guided by data from X-ray crystallography studies or nuclear magnetic resonance (NMR) spectroscopy analyses.

The pharmacokinetic properties of 2-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid are also under scrutiny. Researchers are employing techniques such as mass spectrometry and liquid chromatography-mass spectrometry (LCMS) to understand how this compound is metabolized in vivo. These studies are crucial for predicting drug efficacy and potential toxicity profiles before advancing into clinical trials.

Recent publications highlight the use of 2-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid as a building block in synthetic organic chemistry. Its unique reactivity allows for diverse chemical transformations that can be tailored to produce novel scaffolds with enhanced pharmacological properties. For instance,one study reported the successful synthesis of several imidazopyridine derivatives through multi-step reactions involving palladium-catalyzed cross-coupling and oxidative cyclization.

The compound's potential applications extend beyond traditional pharmaceuticals into agrochemicals and specialty chemicals. The imidazopyridine core is known to exhibit herbicidal or fungicidal properties when modified appropriately. Therefore,CAS No 1267142-44-8 may serve as a precursor for developing environmentally friendly crop protection agents without compromising efficacy.

In conclusion, 12671422488 CAS number product 22methyl55678tetrahyd roimidazo [12a py ridin31 yl )ac eticacid represents a promising candidate for further exploration in medicinal chemistry and chemical biology。 Its unique structural features combined with recent advancements in synthetic methodologies make it an attractive scaffold for designing next-generation therapeutics。 As research continues,this compound is likely to play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas。

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